molecular formula C8H4BrClN2O B3294818 6-bromo-4-chloro-2H-indazole-3-carbaldehyde CAS No. 887568-18-5

6-bromo-4-chloro-2H-indazole-3-carbaldehyde

Cat. No.: B3294818
CAS No.: 887568-18-5
M. Wt: 259.49 g/mol
InChI Key: YGEUJQREEWZZNR-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry This compound features a bromine atom at the 6th position, a chlorine atom at the 4th position, and an aldehyde group at the 3rd position on the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-chloro-2H-indazole-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of indazole derivatives followed by formylation. For instance, starting with 4-chloroindazole, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The resulting 6-bromo-4-chloroindazole can then be subjected to formylation using Vilsmeier-Haack reaction conditions, which involve the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3rd position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-2H-indazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, the bromine atom can be replaced with an amino group using ammonia or an amine in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Ammonia, amines, palladium catalysts

Major Products Formed

    Oxidation: 6-Bromo-4-chloro-2H-indazole-3-carboxylic acid

    Reduction: 6-Bromo-4-chloro-2H-indazole-3-methanol

    Substitution: 6-Amino-4-chloro-2H-indazole-3-carbaldehyde (when bromine is substituted with an amino group)

Scientific Research Applications

6-Bromo-4-chloro-2H-indazole-3-carbaldehyde has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including potential anticancer, antiviral, and anti-inflammatory agents.

    Chemical Biology: The compound can be used to study the biological pathways and molecular targets associated with indazole derivatives.

    Material Science: It can be employed in the development of novel materials with specific electronic and optical properties.

    Pharmaceutical Industry: The compound serves as an intermediate in the synthesis of pharmaceutical drugs and active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 6-bromo-4-chloro-2H-indazole-3-carbaldehyde is largely dependent on its specific application and the molecular targets it interacts with. In medicinal chemistry, indazole derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, indazole derivatives can inhibit kinases, which are enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival. The presence of the aldehyde group allows the compound to form covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1H-indazole-4-carboxaldehyde
  • 4-Chloro-1H-indazole-3-carbaldehyde
  • 6-Bromo-4-chloro-1H-indazole

Uniqueness

6-Bromo-4-chloro-2H-indazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine, chlorine, and aldehyde groups on the indazole ring allows for versatile chemical modifications and interactions with biological targets. This makes it a valuable compound for the development of new therapeutic agents and materials.

Properties

IUPAC Name

6-bromo-4-chloro-2H-indazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O/c9-4-1-5(10)8-6(2-4)11-12-7(8)3-13/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEUJQREEWZZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)C=O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001253111
Record name 6-Bromo-4-chloro-1H-indazole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887568-18-5
Record name 6-Bromo-4-chloro-1H-indazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887568-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-chloro-1H-indazole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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